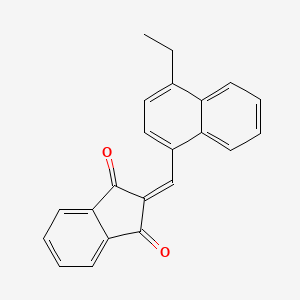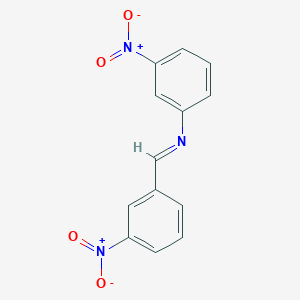![molecular formula C16H16O4 B11958483 2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid CAS No. 101949-49-9](/img/structure/B11958483.png)
2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . This compound is known for its unique structure, which includes both hydroxyl and benzoic acid functional groups. It is used in various research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid typically involves the reaction of 4-hydroxyacetophenone with salicylic acid under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining optimal reaction conditions and using high-purity reagents, are applicable.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylacetic acid: Similar in structure but lacks the benzoic acid moiety.
2-(4-Hydroxyphenyl)acetic acid: Another structurally related compound with different functional groups.
Uniqueness
2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid is unique due to its combination of hydroxyl and benzoic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
101949-49-9 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
2-hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H16O4/c1-16(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(9-11)15(19)20/h3-9,17-18H,1-2H3,(H,19,20) |
Clave InChI |
PMMUFDGWDXRPRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-](/img/structure/B11958406.png)



![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)








